N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(2-methylpropoxy)benzamide
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Overview
Description
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(2-methylpropoxy)benzamide is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a bicyclic planar molecule that has been extensively used in various fields such as medicinal, pharmaceutical, and industrial areas due to its broad substrate scope and functionalization potential . This compound is known for its diverse biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects .
Preparation Methods
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(2-methylpropoxy)benzamide typically involves the use of 2-aminophenol as a precursor. The synthetic route includes the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under various reaction conditions and catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts . Industrial production methods may involve the use of magnetic solid acid nanocatalysts, which can be easily separated and reused for multiple runs with significant yields .
Chemical Reactions Analysis
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(2-methylpropoxy)benzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium dithionate for reduction and PCl3 in chlorobenzene for coupling reactions . Major products formed from these reactions include fluorescent compounds that absorb in the range of 296 to 332 nm and emit in the range of 368 to 404 nm with excellent quantum yield .
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(2-methylpropoxy)benzamide has a wide range of scientific research applications. In chemistry, it is used as a starting material for different mechanistic approaches in drug discovery . In biology and medicine, it exhibits various biological activities such as antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects . In the industrial sector, it is used in the preparation of polymeric film sensors based on excimer luminescence and responsive to both mechanical and temperature stress .
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(2-methylpropoxy)benzamide involves its interaction with molecular targets and pathways that lead to its biological effects. For instance, it exhibits antifungal activity similar to the standard drug voriconazole against Aspergillus niger . The presence of electron-withdrawing groups in its structure enhances its antimicrobial activity against various bacterial and fungal strains .
Comparison with Similar Compounds
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(2-methylpropoxy)benzamide can be compared with other benzoxazole derivatives such as 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole and N-[3-(benzoxazol-2-ylamino)phenyl]amine . These compounds share similar biological activities but differ in their structural features and specific applications. For example, 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole is known for its excellent photophysical properties and use as a fluorescent probe , while N-[3-(benzoxazol-2-ylamino)phenyl]amine has shown remarkable cytotoxicity in cancer cell lines .
Properties
Molecular Formula |
C24H22N2O3 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(2-methylpropoxy)benzamide |
InChI |
InChI=1S/C24H22N2O3/c1-16(2)15-28-20-13-9-17(10-14-20)23(27)25-19-11-7-18(8-12-19)24-26-21-5-3-4-6-22(21)29-24/h3-14,16H,15H2,1-2H3,(H,25,27) |
InChI Key |
JGDJWEJLGNCCFR-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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